molecular formula C24H21ClN6O4 B3008682 benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate CAS No. 941959-37-1

benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate

Cat. No.: B3008682
CAS No.: 941959-37-1
M. Wt: 492.92
InChI Key: BBLBUKKXVXKWLZ-UHFFFAOYSA-N
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Description

Benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate is a useful research compound. Its molecular formula is C24H21ClN6O4 and its molecular weight is 492.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Potential

  • Synthesis for Antimicrobial and Antitumor Uses : The compound has been synthesized and explored for its potential antimicrobial and antitumor activities. Research on similar fused 1,2,4-triazine derivatives shows promise in these fields (El-Moneim et al., 2015).

  • Application in Antimicrobial and Antifungal Activities : Studies on pyrazoline and pyrazole derivatives, which share structural similarities with the compound , indicate potential in antimicrobial and antifungal applications (Hassan, 2013).

  • Evaluation of Antioxidant and Antitumor Activities : Similar compounds have been evaluated for their antioxidant and antitumor activities, suggesting the potential of benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate in these areas (El-Moneim et al., 2011).

  • Study of Reactivity for Derivative Synthesis : Research on the reactivity of similar compounds provides insight into the synthesis of derivatives with potential biological activities (El‐Shaaer et al., 2014).

  • Synthesis for Antitumor Activity : The compound's synthesis and its potential antitumor activity have been a subject of study, with related compounds showing promising results (El-Nassan, 2012).

  • New Triazinoindoles Synthesis : Research on the synthesis of new triazinoindoles, which are structurally related, can guide the application of this compound in various scientific domains (Youssef, 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s effects on specific proteins or pathways are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle and store it safely .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promising biological activity, future research may focus on optimizing its structure to improve its efficacy and reduce its side effects .

Properties

IUPAC Name

benzyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN6O4/c1-28-21-20(22(33)29(2)24(28)34)30-12-18(16-8-10-17(25)11-9-16)27-31(23(30)26-21)13-19(32)35-14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLBUKKXVXKWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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